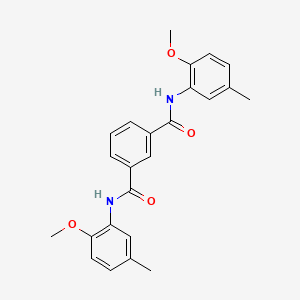![molecular formula C16H15Cl2NO4S B3463691 methyl 4-{[(2,3-dichlorophenyl)(methylsulfonyl)amino]methyl}benzoate](/img/structure/B3463691.png)
methyl 4-{[(2,3-dichlorophenyl)(methylsulfonyl)amino]methyl}benzoate
Vue d'ensemble
Description
Methyl 4-{[(2,3-dichlorophenyl)(methylsulfonyl)amino]methyl}benzoate, also known as DCMF, is a highly potent and selective inhibitor of the protein kinase R (PKR). PKR is a key player in the innate immune response, and its dysregulation has been implicated in a range of diseases, including viral infections, autoimmune disorders, and cancer.
Mécanisme D'action
Methyl 4-{[(2,3-dichlorophenyl)(methylsulfonyl)amino]methyl}benzoate exerts its antiviral effects by inhibiting the activity of PKR, a key regulator of the innate immune response. PKR is activated by viral double-stranded RNA, leading to the phosphorylation of the translation initiation factor eIF2α and the subsequent inhibition of protein synthesis. This compound binds to the ATP-binding site of PKR, preventing its activation and downstream signaling.
Biochemical and Physiological Effects:
In addition to its antiviral effects, this compound has been shown to have anti-inflammatory and immunomodulatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to promote the production of anti-inflammatory cytokines, such as IL-10. This compound has also been shown to inhibit the activation of the NF-κB signaling pathway, a key regulator of inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of methyl 4-{[(2,3-dichlorophenyl)(methylsulfonyl)amino]methyl}benzoate is its high potency and selectivity for PKR. This allows for the specific targeting of PKR without affecting other cellular pathways. However, this compound is also highly toxic to cells at high concentrations, which can limit its use in certain experiments. In addition, the synthesis of this compound is complex and requires specialized equipment and expertise.
Orientations Futures
There are several potential future directions for the study of methyl 4-{[(2,3-dichlorophenyl)(methylsulfonyl)amino]methyl}benzoate. One area of interest is the development of this compound-based therapies for viral infections, including influenza and emerging viruses such as Zika and Ebola. Another potential application is in the treatment of autoimmune disorders and chronic inflammatory diseases, where this compound's immunomodulatory effects may be beneficial. Finally, further studies are needed to elucidate the precise mechanism of action of this compound and to identify potential off-target effects.
Applications De Recherche Scientifique
Methyl 4-{[(2,3-dichlorophenyl)(methylsulfonyl)amino]methyl}benzoate has been extensively studied for its potential therapeutic applications in a range of diseases. It has been shown to have potent antiviral activity against a range of RNA viruses, including influenza, Ebola, and Zika viruses. In addition, this compound has been shown to have anti-inflammatory and immunomodulatory effects, making it a potential therapeutic agent for autoimmune disorders and chronic inflammatory diseases.
Propriétés
IUPAC Name |
methyl 4-[(2,3-dichloro-N-methylsulfonylanilino)methyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO4S/c1-23-16(20)12-8-6-11(7-9-12)10-19(24(2,21)22)14-5-3-4-13(17)15(14)18/h3-9H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKBOQYJITBHWCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CN(C2=C(C(=CC=C2)Cl)Cl)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N~2~-(3,4-dimethoxyphenyl)-N~1~-(2-methoxybenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3463610.png)
![N~2~-(3,4-dimethoxyphenyl)-N~1~-(2-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3463615.png)
![N~2~-(3,4-dimethoxyphenyl)-N~1~-(4-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3463619.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-[4-(cyanomethyl)phenyl]-N~2~-(4-ethoxyphenyl)glycinamide](/img/structure/B3463627.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)-N~1~-(3-pyridinylmethyl)glycinamide](/img/structure/B3463630.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-nitrobenzenesulfonamide](/img/structure/B3463636.png)
![4-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B3463639.png)

![4-{[(3-bromo-4-methoxyphenyl)sulfonyl]amino}-N-phenylbenzamide](/img/structure/B3463669.png)
![2-{[(3-bromo-4-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B3463672.png)
![methyl N-[(3-bromo-4-methoxyphenyl)sulfonyl]-N-(4-methylphenyl)glycinate](/img/structure/B3463676.png)
![methyl N-[(4-chlorophenyl)sulfonyl]-N-(4-ethoxyphenyl)glycinate](/img/structure/B3463681.png)
![N-[(4-chlorophenyl)sulfonyl]-N-(4-ethoxyphenyl)glycine](/img/structure/B3463687.png)
